molecular formula C10H13BrN2O2 B177641 tert-Butyl (3-bromopyridin-2-yl)carbamate CAS No. 149489-04-3

tert-Butyl (3-bromopyridin-2-yl)carbamate

Cat. No. B177641
CAS RN: 149489-04-3
M. Wt: 273.13 g/mol
InChI Key: QYXWTADXOAAMPA-UHFFFAOYSA-N
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Description

“tert-Butyl (3-bromopyridin-2-yl)carbamate” is a chemical compound with the molecular formula C10H13BrN2O2 . It is a derivative of carbamate and pyridine .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (3-bromopyridin-2-yl)carbamate” consists of a pyridine ring substituted with a bromine atom and a carbamate group . The carbamate group is further substituted with a tert-butyl group .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (3-bromopyridin-2-yl)carbamate” is 273.13 . It is a solid at room temperature .

Scientific Research Applications

Crystallographic Studies

tert-Butyl (3-bromopyridin-2-yl)carbamate has been utilized in crystallographic studies to understand molecular interactions. For instance, its derivatives have been analyzed through single crystal X-ray diffraction to explore the nature of hydrogen bonds and other interactions, contributing to the understanding of molecular assembly and crystal packing. Such studies highlight the importance of hydrogen bonds and halogen bonds in forming three-dimensional structures in crystals (Das et al., 2016).

Synthesis of Natural Products and Intermediates

This compound also plays a crucial role in the synthesis of natural products and intermediates. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, was synthesized from L-Serine. Jaspine B has been isolated from various sponges and shows cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, tert-Butyl (3-bromopyridin-2-yl)carbamate derivatives are utilized for synthesizing complex molecules. For instance, a synthetic method for a key intermediate used in biologically active compounds, such as omisertinib (AZD9291), was developed using tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate. This showcases the compound's role in developing treatments for various diseases (Zhao et al., 2017).

Photocatalysis

The compound has also found applications in photocatalysis. For example, a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor, was reported. This approach opens up new pathways for assembling a range of compounds under mild conditions, thereby broadening the applications of photocatalyzed protocols (Wang et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyl carbamate, suggests that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .

Mechanism of Action

Mode of Action

The exact mode of action of Tert-Butyl (3-bromopyridin-2-yl)carbamate is currently unknown due to the lack of specific studies on this compound . Generally, compounds like this can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding. The specific interaction depends on the structure of the compound and the target molecule.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-Butyl (3-bromopyridin-2-yl)carbamate . These factors could include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.

properties

IUPAC Name

tert-butyl N-(3-bromopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXWTADXOAAMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599346
Record name tert-Butyl (3-bromopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-bromopyridin-2-yl)carbamate

CAS RN

149489-04-3
Record name tert-Butyl (3-bromopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-t-Butoxycarbonylaminopyridine (10 g, 51.5 mmol) was dissolved in tetrahydrofuran (80 mL), and cooled to -78° C. N-butyllithium (120 mmol, 80 mL of 1.49M in hexanes) was added dropwise over a period of 1 h. After stirring for an additional 15 min at -78° C. and then for 2.5 h at -10° C., the solution was recooled back down to -78° C. and 1,2-dibromoethane (77.2 mmol, 6.65 mL) was added dropwise over a period of 15 min via syringe. The solution was allowed to warm to room temperature. The reaction was quenched with 100 mL of saturated ammonium chloride and was extracted with ethyl acetate (3×). The organic layers were collected, dried over magnesium sulfate, filtered, and concentrated. The resulting solid was purified by flash chromatography on silica gel (25% ethyl acetate/hexanes) giving 4.5 g (32%) of the titled product as a light brown solid:
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
6.65 mL
Type
reactant
Reaction Step Three
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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